molecular formula C14H17NO3 B3072670 2-(4-acetylphenoxy)-N-(cyclopropylmethyl)acetamide CAS No. 1016830-57-1

2-(4-acetylphenoxy)-N-(cyclopropylmethyl)acetamide

Cat. No.: B3072670
CAS No.: 1016830-57-1
M. Wt: 247.29 g/mol
InChI Key: MFAXSTABDYSSLI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-Acetylphenoxy)-N-(cyclopropylmethyl)acetamide is a synthetic acetamide derivative characterized by a phenoxy group substituted at the para position with an acetyl moiety and an N-cyclopropylmethyl acetamide side chain. Its molecular formula is C₁₄H₁₇NO₃, and it features a molecular weight of 263.29 g/mol. The compound’s structural uniqueness lies in its combination of a planar aromatic system (4-acetylphenoxy) and a strained cyclopropane ring, which may influence its physicochemical properties and biological interactions .

Properties

IUPAC Name

2-(4-acetylphenoxy)-N-(cyclopropylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17NO3/c1-10(16)12-4-6-13(7-5-12)18-9-14(17)15-8-11-2-3-11/h4-7,11H,2-3,8-9H2,1H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFAXSTABDYSSLI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OCC(=O)NCC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-acetylphenoxy)-N-(cyclopropylmethyl)acetamide typically involves the reaction of 4-acetylphenol with chloroacetyl chloride to form 2-(4-acetylphenoxy)acetyl chloride. This intermediate is then reacted with cyclopropylmethylamine to yield the final product. The reaction conditions often include the use of a base such as triethylamine and an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-(4-acetylphenoxy)-N-(cyclopropylmethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The acetyl group can be oxidized to form carboxylic acids.

    Reduction: The carbonyl group in the acetyl moiety can be reduced to an alcohol.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-(4-carboxyphenoxy)-N-(cyclopropylmethyl)acetamide.

    Reduction: Formation of 2-(4-hydroxyphenoxy)-N-(cyclopropylmethyl)acetamide.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-acetylphenoxy)-N-(cyclopropylmethyl)acetamide involves its interaction with specific molecular targets. The acetylphenoxy group can interact with enzymes or receptors, modulating their activity. The cyclopropylmethyl group may enhance the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

The following analysis compares 2-(4-acetylphenoxy)-N-(cyclopropylmethyl)acetamide with structurally or functionally related acetamide derivatives. Key parameters include substituent effects, biological activity, and synthetic accessibility.

Structural Analogues
Compound Name Key Substituents Molecular Weight (g/mol) Biological Activity (if reported) Reference
2-(4-Acetylphenoxy)-N-cycloheptylacetamide Cycloheptyl group instead of cyclopropyl 303.35 Not explicitly reported; similar scaffolds used in drug discovery
2-(4-Amino-2-chlorophenoxy)-N-(cyclopropylmethyl)acetamide Amino and chloro groups on phenoxy ring 254.71 No direct data; amino groups may enhance bioavailability
2-(4-Formyl-2-methoxyphenoxy)-N-(4-nitrophenyl)acetamide Formyl, methoxy, and nitro groups 344.31 Potential applications in medicinal chemistry (discontinued)
N-[2-(2-Methoxy-4-propylphenoxy)ethyl]acetamide Methoxy, propyl groups, ethyl linker 251.32 No activity reported; safety data available

Key Observations :

  • Cyclopropylmethyl vs. Cycloheptyl : The smaller cyclopropane ring in the target compound may confer greater metabolic stability than the bulkier cycloheptyl group in , which could reduce enzymatic degradation.
Pharmacological Profile
  • Anti-inflammatory Activity: Compounds like 2-(substituted phenoxy)-N-(1,7,7-trimethylbicyclo[2.2.1]heptan-2-yl)acetamide () show marked anti-inflammatory effects in rodent models. The target compound’s acetylphenoxy group may mimic these activities by modulating COX-2 or NF-κB pathways, though experimental confirmation is needed.
  • Antimicrobial Potential: Derivatives such as 2-[(2-aminophenyl)sulfanyl]-N-(4-methoxyphenyl)acetamide () exhibit antimicrobial properties. The absence of a sulfanyl group in the target compound may reduce its efficacy against Gram-negative bacteria but improve solubility.

Biological Activity

2-(4-acetylphenoxy)-N-(cyclopropylmethyl)acetamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C13H15NO3. The compound features an acetylphenoxy group and a cyclopropylmethyl moiety, which are significant for its biological interactions.

Cytotoxicity and Pharmacokinetics

Cytotoxicity studies are crucial in assessing the safety profile of new compounds. Preliminary data suggest that derivatives of acetamides maintain favorable cytotoxicity profiles, indicating potential for further in vivo testing. The pharmacokinetic profiles of similar compounds have shown promising results, suggesting good absorption and metabolic stability which are essential for therapeutic applications .

The mechanism by which this compound exerts its biological effects likely involves interaction with specific molecular targets such as enzymes or receptors. For example, acetamides have been noted to interact with penicillin-binding proteins in bacteria, leading to inhibition of cell wall synthesis and subsequent cell death .

Study 1: Antibacterial Efficacy

A study investigating the antibacterial activity of various acetamides found that modifications at the amide nitrogen significantly influenced their effectiveness against K. pneumoniae. The presence of functional groups like chloro or acetyl was noted to enhance activity by stabilizing the molecule at target sites .

Study 2: Cytotoxicity Assessment

Another research effort focused on evaluating the cytotoxic effects of related acetamides on human cell lines. The results indicated a low cytotoxicity profile for several derivatives, suggesting a favorable therapeutic index for potential drug development .

Data Summary

Property Value
Molecular FormulaC13H15NO3
Antimicrobial ActivityEffective against K. pneumoniae
CytotoxicityLow (favorable for drug development)
MechanismInteraction with penicillin-binding proteins

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-acetylphenoxy)-N-(cyclopropylmethyl)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-acetylphenoxy)-N-(cyclopropylmethyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.